5-Chloro-2-methoxy-9-phenoxyacridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94551-44-7 |
|---|---|
Molecular Formula |
C20H14ClNO2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-9-phenoxyacridine |
InChI |
InChI=1S/C20H14ClNO2/c1-23-14-10-11-18-16(12-14)20(24-13-6-3-2-4-7-13)15-8-5-9-17(21)19(15)22-18/h2-12H,1H3 |
InChI Key |
OTJODGXVQJOBJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C(=CC=C3)Cl)N=C2C=C1)OC4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Chloro-2-methoxy-9-phenoxyacridine, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the acridine (B1665455) and phenoxy rings would appear in the downfield region (typically δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their substitution pattern. The methoxy (B1213986) group protons would exhibit a characteristic singlet peak further upfield (around δ 3.8-4.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts would help to identify the carbon skeleton, including the quaternary carbons of the acridine core and the carbons of the phenoxy and methoxy groups.
A hypothetical data table for the expected NMR signals is presented below. The actual values would need to be determined experimentally.
Table 1: Hypothetical NMR Data for this compound
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| Aromatic Protons (Acridine) | Multiple signals |
| Aromatic Protons (Phenoxy) | Multiple signals |
| Methoxy Protons | Singlet |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₂₀H₁₄ClNO₂), the high-resolution mass spectrum (HRMS) would provide a very accurate mass measurement, confirming its molecular formula. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern would offer further structural clues, likely showing the loss of the phenoxy group, the methoxy group, or the chlorine atom.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation |
| High-Resolution MS (HRMS) | Exact mass corresponding to C₂₀H₁₄ClNO₂ |
| Electron Ionization MS (EI-MS) | Molecular ion (M⁺) peak and M+2 peak (due to ³⁷Cl) |
| Fragmentation Pattern | Peaks corresponding to the loss of -OPh, -OCH₃, -Cl |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkages (both methoxy and phenoxy), C=N and C=C bonds of the acridine ring system, and the C-Cl bond.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~2850-2950 | Aliphatic C-H stretch (methoxy) |
| ~1600-1650 | C=N and C=C stretch (acridine ring) |
| ~1200-1300 | Aryl-O-C stretch (phenoxy ether) |
| ~1000-1100 | Alkyl-O-C stretch (methoxy ether) |
| ~700-800 | C-Cl stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the acridine core in this compound would result in characteristic absorption maxima in the UV and possibly the visible region of the electromagnetic spectrum. The exact wavelengths of maximum absorption (λ_max) would be influenced by the methoxy, chloro, and phenoxy substituents.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Solvent | λ_max (nm) | Transition Type |
| e.g., Ethanol | Multiple bands | π → π* and n → π* |
It is important to reiterate that the data presented in the tables above are hypothetical and illustrative of what would be expected for this compound. Definitive structural elucidation can only be achieved through the acquisition and interpretation of actual experimental data.
Computational and Theoretical Investigations of 5 Chloro 2 Methoxy 9 Phenoxyacridine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For acridine (B1665455) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d), are utilized to determine key electronic properties. researchgate.netnih.gov These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter, as it helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net
Theoretical investigations on various substituted acridine compounds have shown that the introduction of different functional groups significantly influences their electronic structures. researchgate.net For 5-Chloro-2-methoxy-9-phenoxyacridine, the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy (B1213986) group are expected to modulate the electron density distribution across the acridine core. DFT calculations can precisely map these effects, along with the influence of the bulky phenoxy group at the 9-position.
Furthermore, DFT can be used to simulate theoretical vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm the molecular structure. nih.govtandfonline.com The molecular electrostatic potential (MEP) maps generated from DFT calculations are also invaluable for identifying the electron-rich and electron-deficient regions of the molecule, which are potential sites for electrophilic and nucleophilic attacks, respectively. tandfonline.com
Table 1: Theoretical Electronic Properties of Acridine Derivatives
| Property | Description | Relevance to this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. The methoxy group is expected to raise this energy. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. The chloro group likely lowers this energy. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the molecule's excitability and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule. | Predicts sites for intermolecular interactions and chemical reactions. |
Molecular Geometry Optimization and Conformation Studies
Understanding the three-dimensional structure of this compound is fundamental to comprehending its function. Computational methods allow for the optimization of the molecular geometry to find the most stable conformation (the lowest energy state).
Studies on the closely related compound, 2-methoxy-9-phenoxyacridine (B12924701), have provided valuable experimental data through X-ray crystallography, which can serve as a benchmark for theoretical calculations. nih.govresearchgate.net In this analogue, the phenoxy group is nearly perpendicular to the acridine ring system, with a dihedral angle of approximately 85.0°. nih.gov In contrast, the methoxy group is almost coplanar with the acridine skeleton, exhibiting a dihedral angle of about 4.5°. nih.gov
For this compound, geometry optimization would likely be performed using DFT methods. These calculations would refine bond lengths, bond angles, and dihedral angles to predict the most stable spatial arrangement of the atoms. The presence of the chlorine atom at the 5-position might introduce minor steric and electronic effects that could slightly alter the preferred conformation compared to its non-chlorinated counterpart.
Table 2: Key Dihedral Angles in Methoxy-Phenoxy-Acridine Derivatives
| Dihedral Angle | Description | Reported Value for 2-methoxy-9-phenoxyacridine | Predicted Influence in this compound |
|---|---|---|---|
| Acridine-Phenoxy | The angle between the plane of the acridine core and the phenoxy group. | ~85.0° nih.gov | Expected to remain nearly perpendicular due to steric hindrance. |
| Acridine-Methoxy | The angle between the plane of the acridine core and the methoxy group. | ~4.5° nih.gov | Expected to remain nearly coplanar to maximize resonance. |
Theoretical Studies on Tautomerism and Isomer Stability
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a known phenomenon in heterocyclic compounds like acridines, particularly in their 9-amino derivatives. nih.govuniver.kharkov.uaresearchgate.net These studies often reveal the coexistence of amino and imino forms, with their relative stability being influenced by the solvent and the electronic state (ground or excited). nih.govuniver.kharkov.ua
For this compound, while less likely to exhibit the same amino-imino tautomerism as 9-aminoacridines, theoretical calculations could explore the relative stabilities of different potential isomers. This could include positional isomers, where the chloro and methoxy groups are at different positions on the acridine ring, or conformational isomers arising from the rotation around the C9-O bond of the phenoxy group. DFT calculations can predict the relative energies of these isomers, thereby determining the most thermodynamically stable form. Such studies are crucial for ensuring that synthetic routes target the desired, most stable isomer.
Molecular Dynamics Simulations and Binding Site Predictions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, like a protein or DNA. ijpsjournal.commdpi.comresearchgate.net
MD simulations can reveal potential binding sites on a target protein that may not be apparent from a static crystal structure. acs.org The simulation tracks the trajectory of the ligand as it approaches and interacts with the protein, providing insights into the stability of the resulting complex. ijpsjournal.commdpi.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which measure the stability of the ligand-protein complex and the flexibility of the protein's amino acid residues, respectively. researchgate.net
For this compound, MD simulations could be employed to predict its binding affinity and mode of interaction with various biological targets. For instance, given that many acridine derivatives are known DNA intercalators, simulations could model its insertion between DNA base pairs. nih.govnih.govcaymanchem.com
In Silico Approaches to Molecular Interactions and Reactivity
In silico methods encompass a broad range of computational tools used to study molecular interactions and predict chemical reactivity. These approaches are often used in the early stages of drug discovery to screen large libraries of compounds and to understand the structural basis of their activity. plos.org
Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could identify the most likely binding poses within the active site of a target enzyme or receptor. The results are often scored based on the predicted binding energy, which helps in ranking potential drug candidates. nih.gov
Furthermore, in silico tools can predict various physicochemical properties, such as lipophilicity (log P) and aqueous solubility, which are critical for a molecule's pharmacokinetic profile. nih.gov Reactivity descriptors, derived from DFT calculations, can also provide a quantitative measure of the molecule's susceptibility to different types of chemical reactions. tandfonline.com These combined in silico approaches provide a holistic view of the molecule's potential behavior, guiding further experimental validation. mdpi.com
Investigation of Biological Activities in Research Models
In Vitro Studies in Cell Culture Systems
Evaluation in Human Cancer Cell Lines (e.g., Melanoma, Neuroblastoma, Leukemia, Breast Cancer)
No published studies were found that evaluated the in vitro activity of 5-Chloro-2-methoxy-9-phenoxyacridine against human cancer cell lines such as melanoma, neuroblastoma, leukemia, or breast cancer. Therefore, no data on its cytotoxic or anti-cancer effects in these models can be presented.
Impact on Cellular Processes: Proliferation, Cell Death Mechanisms, and Energetic State
There is no available research detailing the impact of this compound on cellular processes. Studies concerning its effects on cell proliferation, the mechanisms of cell death (e.g., apoptosis, necrosis), or the energetic state of cells have not been identified.
Antimicrobial Research Models
Antibacterial Activity Studies (e.g., against MRSA, Mycobacterium tuberculosis)
No specific data from studies investigating the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) or Mycobacterium tuberculosis were found in the conducted searches.
Antiviral Investigations in Research Models
There is no information available from research models on the potential antiviral activity of this compound.
Antifungal Research
No studies dedicated to the antifungal properties of this compound have been identified.
Antiparasitic Research Models (e.g., against Plasmodium falciparum)
Currently, there is no publicly available scientific literature detailing the investigation of "this compound" in antiparasitic research models, including studies against Plasmodium falciparum. While research has been conducted on the antiplasmodial activity of various acridine (B1665455) and quinoline (B57606) derivatives, specific data for this compound is not found in the reviewed sources.
Anti-Inflammatory and Analgesic Activity Studies in Research Models
Similarly, a comprehensive search of scientific databases and literature reveals a lack of studies investigating the anti-inflammatory and analgesic properties of "this compound" in established research models. Information regarding its efficacy or mechanism of action in these areas is not available in the public domain.
Non Biological and Material Science Applications of Acridine Derivatives
Utilization as Fluorescent Materials and Imaging Agents
While many acridine (B1665455) derivatives are known for their fluorescent properties and are used as dyes and imaging agents, there is a lack of specific data in the scientific literature regarding the inherent fluorescent properties of 5-Chloro-2-methoxy-9-phenoxyacridine itself. nih.gov Its primary role in this area is as a reactant for the synthesis of other fluorescent molecules. For instance, review of patented acridine derivatives between 2009 and 2013 highlights the development of acridines as fluorescent materials, but does not specifically mention this compound as an end-product for this application. nih.gov
Applications in Industrial Dyeing Processes
Historically, acridine compounds have been used in the dye industry. ceon.rs However, many of these have been replaced due to poor lightfastness. There is no specific information available in the reviewed literature that details the use of this compound as an industrial dye. Its chemical structure, featuring a chromophoric acridine core, suggests potential tinctorial properties, but this has not been a subject of dedicated study in the available research.
Research into Optoelectronic Devices and Organic Semiconductor Materials
The field of organic electronics has investigated various heterocyclic compounds for their semiconductor properties. Acridine derivatives, with their conjugated π-systems, are of interest in this area. Despite this, dedicated research on this compound for applications in optoelectronic devices or as an organic semiconductor material could not be found in the public scientific literature.
Development of Acridine-Based Photocatalysts and Oxidative Transformations
Acridine-based compounds have been explored as photocatalysts, particularly in the context of organic synthesis and chemical transformations. acs.org These applications leverage the ability of the acridine nucleus to absorb light and facilitate electron transfer processes. However, there are no specific studies or reports on the use of this compound as a photocatalyst for oxidative transformations. Its documented role is consistently that of a synthetic precursor rather than a functional material in this capacity. datapdf.comrsc.orgnih.govoup.comoup.comresearchgate.netoup.com
Corrosion Inhibition Properties in Material Protection
The planar structure of acridines, along with the presence of nitrogen heteroatoms and π-electrons, allows them to adsorb onto metal surfaces, making them effective corrosion inhibitors. mdpi.comkfupm.edu.sa General reviews on acridine derivatives confirm their potential in protecting various metals in corrosive environments. mdpi.comkfupm.edu.sa Nevertheless, specific studies detailing the corrosion inhibition efficiency or mechanism of this compound on any metal or alloy are absent from the reviewed literature.
Structure Activity Relationship Sar Studies of 5 Chloro 2 Methoxy 9 Phenoxyacridine Analogues
Influence of Halogenation (e.g., Chlorine at C-5/C-6) on Molecular Interactions
The presence and position of halogen atoms on the acridine (B1665455) ring system can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its molecular interactions and biological activity.
Halogenation can lead to altered binding affinities with biological targets. For instance, in the context of RNA folding, the substitution of a uridine (B1682114) with a C5-bromouridine can dramatically shift the equilibrium between hairpin and duplex structures. nih.gov Specifically, modifications at different positions, such as U2, U3, or U6, can either favor the hairpin monomer or the duplex form, highlighting that the position of halogenation is critical. nih.gov This demonstrates that halogen atoms can introduce specific electronic and steric effects that influence intermolecular interactions, such as those with nucleic acids.
In some cases, halogenation can enhance the biological activity of acridine derivatives. For example, the introduction of a chloro group at the C6 position of the acridine ring has been shown to have no obvious negative effect on the cytotoxic activity of certain acridine derivatives. researchgate.net In a study of 5-HT6 receptor agonists based on a 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold, halogen substituents (fluoro, chloro, or bromo) at the 5-position were found to be essential for potent agonist properties. nih.gov Conversely, in a series of spiro-acridine compounds evaluated for leishmanicidal activity, the introduction of a chlorine atom at the para- position of a phenyl ring resulted in decreased anti-promastigote activity compared to the unsubstituted compound. mdpi.com
The influence of halogenation is also evident in the development of P-glycoprotein (P-gp) modulators. N10-Substituted-2-chloroacridone compounds have been investigated as chemosensitizers to overcome multidrug resistance in cancer cells. nih.gov Furthermore, theoretical studies have suggested that a chloro substituent at the C-4 position of the acridone (B373769) scaffold can enhance interactions with the P-gp efflux pump. nih.gov An acridine-based ruthenium pincer complex has been shown to catalyze the oxidation of carbon-halogen bonds, a reaction with potential applications in the synthesis of herbicides. acs.org
Table 1: Effect of Halogenation on the Biological Activity of Acridine Analogues
| Compound/Analogue Series | Halogen and Position | Effect on Activity | Reference |
|---|---|---|---|
| Uridine-modified RNA | C5-Bromo | Shifts hairpin-duplex equilibrium | nih.gov |
| 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | 5-Fluoro, Chloro, or Bromo | Essential for potent 5-HT6 receptor agonism | nih.gov |
| Spiro-acridine compounds | para-Chloro on phenyl ring | Decreased anti-promastigote activity | mdpi.com |
| N10-Substituted-acridones | 2-Chloro | Act as chemosensitizers (P-gp modulators) | nih.gov |
Effect of Methoxy (B1213986) Substitution on Biological Activities and Reactivity
The methoxy group (-OCH3), an electron-donating substituent, can significantly impact the biological activities and reactivity of acridine derivatives through its electronic and steric effects.
In a series of acridine derivatives, a compound with a 2-methoxy substituent was found to be approximately three times more potent in its anticancer activity than analogues containing a 2-methyl or 2-chloro group. rsc.org This suggests that the electron-donating nature of the methoxy group at the C-2 position is beneficial for this particular biological activity. Similarly, in another study, an acridine derivative with a methoxy group at the C-2 position demonstrated the greatest cytotoxic activity, which was linked to the inhibition of DNA topoisomerase I and the induction of a caspase-dependent intrinsic mitochondrial pathway. researchgate.net
The position of the methoxy group is also critical. In a series of acridone-1,2,4-oxadiazole-1,2,3-triazole derivatives, a compound with an unsubstituted acridone ring and a 4-methoxyphenyl-1,2,4-oxadiazole moiety showed the most activity against acetylcholinesterase (AChE), while derivatives with methoxy, chlorine, or bromine groups at the 2 or 4-positions of the acridone moiety had no observable activity. rsc.org
In the context of leishmanicidal agents, the introduction of a methoxy group at the para-position of a phenyl ring in a spiro-acridine compound led to a significant enhancement of its anti-promastigote activity. mdpi.com This was attributed to the electron-donating effect of the methoxy group, which could favor interaction with the biological target. mdpi.com In the crystal structure of 2-methoxy-9-phenoxyacridine (B12924701), the methoxy group is nearly coplanar with the acridine ring system, which may influence its electronic communication with the aromatic system. nih.gov
Table 2: Influence of Methoxy Substitution on Biological Activity
| Compound Series | Methoxy Position | Observed Effect | Reference |
|---|---|---|---|
| Acridine derivatives | C-2 | ~3-fold more potent anticancer activity compared to methyl or chloro analogues | rsc.org |
| Acridine derivatives | C-2 | Greatest cytotoxic activity, inhibition of topoisomerase I | researchgate.net |
| Acridone-1,2,4-oxadiazole-1,2,3-triazoles | C-2 or C-4 | No observable activity against AChE | rsc.org |
Importance of the Phenoxy Group at C-9 for Molecular Recognition and Activity
The phenoxy group at the C-9 position of the acridine scaffold plays a crucial role in molecular recognition and biological activity. This substituent can be readily displaced by nucleophiles, making 9-phenoxyacridines valuable precursors for the synthesis of various 9-substituted acridine derivatives. nih.gov
The reactivity of the C-9 position is attributed to the nitrogen heteroatom in the acridine ring, which activates this position for aromatic nucleophilic substitution. researchgate.net This chemical property is fundamental to the design of many acridine-based drugs and probes. The ability to replace the phenoxy group allows for the introduction of a wide range of functionalities, such as amino groups, which are common in biologically active acridines. For example, 9-aminoacridines are a well-known class of compounds with applications as drugs and labeling agents.
The phenoxy group itself, and its orientation relative to the acridine plane, can influence molecular interactions. In the crystal structure of 2-methoxy-9-phenoxyacridine, the phenoxy group is nearly perpendicular to the acridine ring system. nih.gov This spatial arrangement will dictate how the molecule fits into binding pockets of target proteins or intercalates with DNA.
The importance of the C-9 substituent for biological activity is further highlighted in studies of 9-aminoacridine (B1665356) derivatives. A group of 9-amino-acridines has been identified that can selectively downregulate the function of regulatory T cells (Tregs) by interfering with the DNA-binding activity of the FoxP3 transcription factor. nih.gov This demonstrates that the substituent at C-9 is a key determinant of the molecule's ability to engage in specific molecular recognition events that lead to a targeted biological response.
Analysis of Substituent Effects on Polarization and its Correlation with Activity
The electronic properties of the acridine ring system, particularly its polarization, are highly sensitive to the nature and position of substituents. These electronic effects, in turn, are strongly correlated with the biological activity of acridine derivatives.
Theoretical and computational studies have been employed to understand the influence of substituents on the reactivity of the acridine nucleus. The presence of the nitrogen heteroatom in the acridine ring increases the reactivity at the 9-position towards nucleophilic attack. The rate of this reaction is strongly dependent on the substituents present on the aromatic system. researchgate.net For instance, protonation of the acridine nitrogen leads to lower activation energies for nucleophilic substitution, thereby increasing the reaction rate.
The electron-donating or electron-withdrawing nature of substituents can modulate the electron density across the acridine scaffold. Electron-donating groups, such as the methoxy group, can increase the electron density and may enhance interactions with certain biological targets. rsc.org Conversely, electron-withdrawing groups can make the acridine ring more susceptible to certain chemical reactions.
In a study of aryl-substituted acridine donor derivatives, it was found that the nature of the substituent on the acridine donor affects the singlet and triplet energy levels of the molecule. acs.org This has implications for their application in organic light-emitting diodes (OLEDs) and demonstrates the fine-tuning of electronic properties that can be achieved through substitution.
A quantitative structure-activity relationship (QSAR) analysis of 9-anilinoacridines with antitumor activity suggested that the electronic effects of substituents influenced the drug's binding to its target site. researchgate.net This highlights the direct link between the electronic polarization of the molecule, its binding affinity, and its ultimate biological effect.
Rational Design Principles for Modulating Acridine Properties
The development of new acridine-based compounds with enhanced potency and selectivity relies on rational design principles derived from SAR studies and an understanding of the target's structure and function.
Structure-based modeling methods have been successfully used to design acridine derivatives with specific properties. For example, a series of disubstituted triazole-linked acridine compounds were designed to have selectivity for human telomeric quadruplex DNA over duplex DNA and other quadruplex structures. nih.govacs.orgresearchgate.net The selectivity of these compounds was found to be a result of their specific dimensions, which are dictated by the nature and linkage of the substituents. nih.govacs.org
The rational design of acridine derivatives also involves considering the role of different functional groups in mediating interactions with the biological target. For instance, in the design of anti-Alzheimer's agents, acridine hybrids have been developed that incorporate piperidine (B6355638) linkers to act as dual binding site inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov
The ability to modulate the reactivity of the acridine ring through substitution is another key design principle. As discussed previously, the reactivity of the C-9 position can be tuned by the electronic nature of substituents on the acridine ring. This allows for the controlled synthesis of a wide range of analogues with diverse biological activities.
Furthermore, the conjugation of acridines with other molecules, such as peptides or porphyrins, is a strategy used to create hybrids with novel properties, such as enhanced nuclease activity or specific DNA targeting. nih.govresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-Chloro-2-methoxy-9-phenoxyacridine |
| 2-methoxy-9-phenoxyacridine |
| 9-phenoxyacridine |
| 9-aminoacridine |
| Acridine |
| Uridine |
| C5-bromouridine |
| 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
| Spiro-acridine |
| N10-Substituted-2-chloroacridone |
| Acridone-1,2,4-oxadiazole-1,2,3-triazole |
| 9-anilinoacridine |
| Disubstituted triazole-linked acridine |
| Piperidine-linked acridine hybrids |
Future Research Directions and Translational Potential in Academic Contexts
Exploration of Novel Synthetic Routes for Enhanced Yields and Purity
The development of advanced synthetic methodologies is fundamental to facilitating broader research and application of 5-Chloro-2-methoxy-9-phenoxyacridine. Current synthetic strategies for related 9-phenoxyacridines serve as a foundation for future work. For instance, the synthesis of 2-methoxy-9-phenoxyacridine (B12924701) involves a key step where 2-methoxy-9-chloroacridine is reacted with phenol (B47542) in the presence of sodium hydroxide. nih.gov This process begins with the preparation of the chloroacridine precursor from 2-[(2-methoxyphenyl)amino]benzoic acid and a sevenfold molar excess of POCl₃. nih.gov
Future research will likely focus on optimizing these conditions to improve reaction yields and the purity of the final product. The objective is to address common synthetic challenges such as long reaction times and inconsistent product purity, which have been targeted in the synthesis of other complex heterocyclic molecules. asianpubs.org The exploration of novel catalysts and reaction conditions, including phase transfer catalysts, could streamline the synthesis. mdpi.com Furthermore, developing more efficient routes, potentially involving fewer steps or utilizing more cost-effective and readily available starting materials, remains a key goal for chemists. mdpi.com Methodologies such as aromatic nucleophilic substitution (SNAr), a common strategy for functionalizing acridine (B1665455) rings, could be further refined for this specific compound. rsc.org
| Parameter | Description | Source |
| Precursor | 2-methoxy-9-chloroacridine | nih.gov |
| Reactant | Phenol with NaOH | nih.gov |
| Reaction Type | Nucleophilic Substitution | nih.govrsc.org |
| Future Goal | Improved yield, higher purity, reduced reaction time | asianpubs.org |
Discovery of Underexplored Molecular Targets and Biochemical Pathways
While the specific molecular targets of this compound are not yet fully elucidated, research on analogous acridine compounds provides a clear direction for future investigation. The acridine scaffold is well-known for its ability to intercalate into DNA. A prominent analogue, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), has been shown to form multiple distinct complexes with DNA. rsc.orgnih.gov This interaction is a classic mechanism for many acridine derivatives and suggests that DNA is a highly probable molecular target for this compound.
Future studies should aim to confirm and characterize the interaction between this compound and nucleic acids. Techniques such as spectrophotometry, viscometry, and circular dichroism could be employed to investigate its binding properties. rsc.org Beyond DNA, the potential for this compound to interact with other biological macromolecules, such as specific enzymes or protein receptors, remains an open and promising area of research. For example, ACMA has been noted to inhibit acetylcholinesterase, indicating that enzyme inhibition is another possible mechanism of action to explore. adipogen.com Uncovering these interactions will be crucial for understanding its biological effects and potential therapeutic applications.
Advanced Interdisciplinary Approaches Integrating Synthetic, Computational, and Molecular Biology Research
The comprehensive study of this compound will benefit immensely from an integrated research approach. Combining synthetic chemistry, computational modeling, and molecular biology can provide a holistic understanding of the compound's structure-activity relationships.
Synthetic Chemistry: Provides the physical compound and creates analogues for comparative studies. rsc.org
Computational Modeling: Can predict molecular geometry, intermolecular interactions, and binding affinities. For the related 2-methoxy-9-phenoxyacridine, X-ray crystallography has already been used to determine its precise three-dimensional structure, revealing details about bond angles and the planarity of its ring systems. nih.gov Such data is invaluable for computational chemists to build and validate models.
Molecular Biology: Employs techniques like the Comet assay and Ames test, which were used on the analogue ACMA to reveal genotoxic and mutagenic properties, to experimentally validate the predictions and hypotheses generated from computational studies. rsc.orgnih.gov
This synergistic approach allows for a cycle of rational design, synthesis, and biological testing. For example, computational models can predict how modifications to the phenoxy or acridine moieties might alter binding to a specific biological target. Synthetic chemists can then create these novel analogues, which are subsequently evaluated using molecular biology techniques, creating a powerful research and development pipeline. rsc.org
Development of this compound and Analogues as Specialized Biochemical Probes
There is significant potential for developing this compound and its derivatives as specialized tools for biochemical research, particularly as fluorescent probes. This potential is underscored by the extensive use of its close analogue, 9-amino-6-chloro-2-methoxyacridine (ACMA), as a pH-sensitive fluorescent probe. medchemexpress.com
ACMA is widely used to measure pH gradients across biological membranes, such as the vacuolar tonoplast and thylakoid membranes in cyanobacteria. medchemexpress.comnih.gov Its fluorescence is quenched upon the formation of a proton gradient, making it an excellent tool for studying processes like proton pumping by ATPases and energy transduction. adipogen.comnih.gov Given this precedent, this compound could be investigated for similar or novel probe characteristics. Research could focus on synthesizing a series of analogues and screening them for desirable spectral properties, pH sensitivity, and cellular permeability, potentially leading to new probes with enhanced features for studying cellular physiology.
| Analogue Probe | Application | Mechanism | Source(s) |
| 9-amino-6-chloro-2-methoxyacridine (ACMA) | Measuring pH gradients across membranes | Fluorescence is quenched by the establishment of a proton (H+) gradient. | adipogen.commedchemexpress.comnih.gov |
| 9-amino-6-chloro-2-methoxyacridine (ACMA) | Studying energy transduction in thylakoids | Monitors energization from both photosynthetic and respiratory electron transfer. | nih.gov |
| 9-amino-6-chloro-2-methoxyacridine (ACMA) | Nucleic acid staining | Intercalates into DNA, with fluorescence properties sensitive to local base composition. | adipogen.com |
Innovation in Materials Science Applications beyond Current Scope
While the primary research focus for acridine derivatives has been biological, the unique molecular structure of this compound suggests potential for applications in materials science. The crystal structure analysis of the related 2-methoxy-9-phenoxyacridine shows that the molecules form dimers through π–π stacking interactions involving the flat acridine skeletons. nih.gov
These intermolecular forces are fundamental to the properties of organic electronic materials, such as organic semiconductors and light-emitting diodes (OLEDs). The ability of the acridine moieties to stack in an ordered fashion could be exploited for charge transport. Future research could explore the synthesis of thin films or single crystals of this compound and its derivatives to measure their electronic and photophysical properties. By modifying the substituents on the acridine or phenoxy rings, it may be possible to tune the material's properties for specific applications, opening a new and largely unexplored frontier for this class of compounds.
Q & A
Q. How can researchers optimize the synthesis of 5-Chloro-2-methoxy-9-phenoxyacridine to improve yield and purity?
Methodological Answer: Synthesis optimization often involves factorial design to test variables like reaction temperature, solvent polarity, and catalyst loading. For acridine derivatives, orthogonal protection strategies (e.g., selective chlorination and methoxylation) are critical. A stepwise approach is recommended:
- Chlorination : Use SOCl₂ or PCl₅ in anhydrous conditions to introduce the chloro group at position 5, monitored by TLC .
- Methoxylation : Employ Williamson ether synthesis with methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃ in DMF) for position 2 .
- Phenoxy Group Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution with phenol derivatives, ensuring inert atmosphere (N₂/Ar) to prevent oxidation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation by HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR resolves substituent positions. The chloro group causes deshielding in adjacent protons (δ 7.8–8.2 ppm), while methoxy protons appear as a singlet (~δ 3.9 ppm) .
- HRMS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 354.07) .
- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation) validates planar acridine core and dihedral angles between substituents, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the proposed reaction mechanism of this compound formation?
Methodological Answer: Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) require density functional theory (DFT) calculations (B3LYP/6-31G* basis set). Key steps:
- Transition State Analysis : Compare activation energies for competing pathways (e.g., SNAr vs. radical coupling) .
- Solvent Effects : Use COSMO-RS to model solvent polarity impacts on intermediate stability .
- Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR) .
Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?
Methodological Answer: Variability often stems from trace impurities or polymorphic forms. Mitigation includes:
- Polymorph Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify stable crystalline forms .
- Impurity Profiling : LC-MS/MS detects byproducts (e.g., dechlorinated analogs) at ppm levels .
- Standardized Bioassay Protocols : Pre-treat compounds with activated charcoal to adsorb hydrophobic impurities, and use internal controls (e.g., staurosporine for kinase inhibition assays) .
Q. How do steric and electronic effects of substituents influence the photophysical properties of this compound?
Methodological Answer: Systematic SAR studies using substituent analogs are key:
- Steric Effects : Replace the phenoxy group with bulkier tert-butoxy groups; measure fluorescence quantum yield (ΦF) using integrating sphere setups. Reduced ΦF indicates steric quenching .
- Electronic Effects : Introduce electron-withdrawing groups (e.g., nitro) at position 8. UV-Vis spectroscopy (λmax shifts >20 nm) and cyclic voltammetry (E1/2 changes) quantify electronic modulation .
- Theoretical Modeling : Time-dependent DFT (TD-DFT) predicts absorption/emission spectra, validated against experimental data .
Methodological Validation & Safety
Q. What protocols ensure reproducibility in scaling up this compound synthesis?
Methodological Answer: Follow Quality by Design (QbD) principles:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., temperature, stoichiometry) for pilot-scale reactors (10–100 L) .
- Safety : Handle intermediates (e.g., chlorinated precursors) in fume hoods with flame-retardant PPE. Waste streams containing halogenated byproducts require neutralization with NaHCO₃ before disposal .
Q. How should researchers validate conflicting cytotoxicity data for this compound across cell lines?
Methodological Answer: Address inconsistencies via:
- Cell Line Authentication : STR profiling to confirm absence of cross-contamination .
- Culture Conditions : Standardize serum concentration (e.g., 10% FBS) and passage number (<20) .
- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) and nonlinear regression (Hill equation) to calculate IC50. Replicate assays (n ≥ 3) minimize outlier effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
